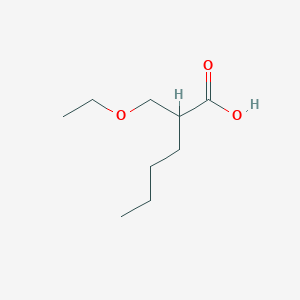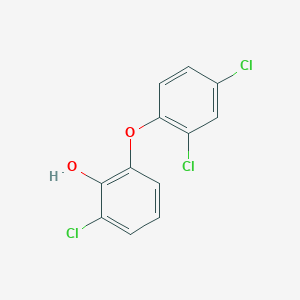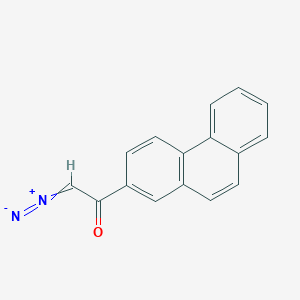![molecular formula C29H16F12N4O4 B12521443 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide CAS No. 220426-92-6](/img/structure/B12521443.png)
3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide is a complex organic compound with the molecular formula C29H22F6N4O4. It is characterized by the presence of amino groups, hydroxyl groups, and a perfluoropropane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with hexafluoropropane-2,2-diol in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with 6-hydroxy-3,1-phenylene dibenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Aplicaciones Científicas De Investigación
3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane
- N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(3-nitrobenzamide)
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
220426-92-6 |
|---|---|
Fórmula molecular |
C29H16F12N4O4 |
Peso molecular |
712.4 g/mol |
Nombre IUPAC |
3-amino-N-[3-[2-[3-[(3-aminobenzoyl)amino]-2,5,6-trifluoro-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,4,5-trifluoro-6-hydroxyphenyl]benzamide |
InChI |
InChI=1S/C29H16F12N4O4/c30-15-13(17(32)21(23(46)19(15)34)44-25(48)9-3-1-5-11(42)7-9)27(28(36,37)38,29(39,40)41)14-16(31)20(35)24(47)22(18(14)33)45-26(49)10-4-2-6-12(43)8-10/h1-8,46-47H,42-43H2,(H,44,48)(H,45,49) |
Clave InChI |
UOIXCAWPJLTTBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)NC2=C(C(=C(C(=C2F)C(C3=C(C(=C(C(=C3F)F)O)NC(=O)C4=CC(=CC=C4)N)F)(C(F)(F)F)C(F)(F)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


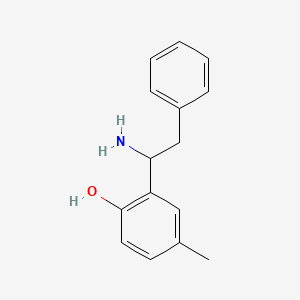
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
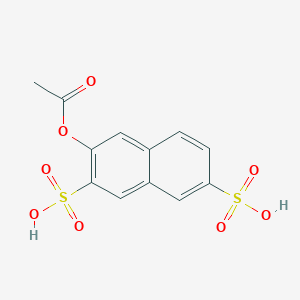
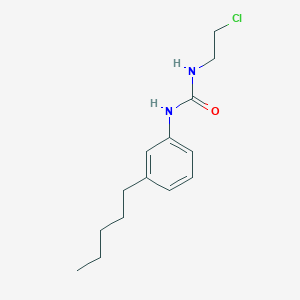
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)

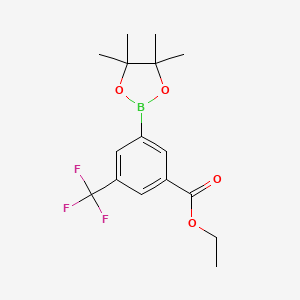
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
